Cas no 361469-83-2 (ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate)

ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- AKOS001611470
- ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
- Oprea1_039862
- ethyl 2-(2-(4-methylphenylsulfonamido)benzamido)-4-phenylthiazole-5-carboxylate
- ethyl 2-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
- Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
- SR-01000424498-1
- 361469-83-2
- F0325-0134
- SR-01000424498
- ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate
-
- Inchi: 1S/C26H23N3O5S2/c1-3-34-25(31)23-22(18-9-5-4-6-10-18)27-26(35-23)28-24(30)20-11-7-8-12-21(20)29-36(32,33)19-15-13-17(2)14-16-19/h4-16,29H,3H2,1-2H3,(H,27,28,30)
- InChI Key: SYMDBBISSFWHOI-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NC1=CC=CC=C1C(NC1=NC(=C(C(=O)OCC)S1)C1C=CC=CC=1)=O)(=O)=O
Computed Properties
- Exact Mass: 521.10791319g/mol
- Monoisotopic Mass: 521.10791319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 36
- Rotatable Bond Count: 9
- Complexity: 850
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 151Ų
- XLogP3: 5.8
ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0325-0134-4mg |
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate |
361469-83-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0325-0134-5mg |
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate |
361469-83-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0325-0134-10μmol |
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate |
361469-83-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0325-0134-100mg |
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate |
361469-83-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0325-0134-75mg |
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate |
361469-83-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0325-0134-20μmol |
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate |
361469-83-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0325-0134-3mg |
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate |
361469-83-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0325-0134-40mg |
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate |
361469-83-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0325-0134-5μmol |
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate |
361469-83-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0325-0134-15mg |
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate |
361469-83-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate Related Literature
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Additional information on ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate
Chemical Profile of Ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate (CAS No. 361469-83-2)
Ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate, identified by its CAS number 361469-83-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of multiple functional groups, including amide, sulfonamide, and thiazole moieties, which contribute to its unique chemical properties and potential biological activities.
The molecular structure of this compound features a central 1,3-thiazole ring substituted at the 5-position with a carboxylate group, further functionalized at the 4-position with a phenyl group. The presence of an ethyl ester at the 2-position adds another layer of complexity, influencing both its solubility and metabolic stability. The sulfonamide moiety, linked to the benzamide group via a secondary amine, introduces additional polar interactions and potential hydrogen bonding capabilities, which are critical for modulating biological activity.
In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole scaffolds are known to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of substituents in Ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate may contribute to its unique pharmacological profile, making it a promising candidate for further investigation in drug discovery.
The sulfonamide group is particularly noteworthy in this context. Sulfonamides are well-documented bioisosteres that can enhance binding affinity and selectivity in drug molecules. The incorporation of a 4-methylbenzenesulfonamido group in this compound suggests potential interactions with biological targets such as enzymes and receptors. This structural feature could be exploited to develop novel therapeutic agents with improved efficacy and reduced side effects.
Benzamide derivatives are another class of compounds that have shown significant promise in medicinal chemistry. The benzamide moiety in Ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate may contribute to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This functionality is often found in drugs that target neurological disorders, inflammation, and cancer.
The phenyl group at the 4-position of the thiazole ring adds another dimension to the compound's chemical behavior. Phenyl rings are known to participate in π-stacking interactions, which can influence both the solubility and binding properties of molecules. These interactions are particularly relevant in drug design, as they can affect how a molecule binds to its target receptor.
Recent studies have highlighted the importance of multifunctional compounds in drug development. Compounds that combine multiple pharmacophores can exhibit synergistic effects, leading to enhanced therapeutic outcomes. The presence of multiple functional groups in Ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate makes it a candidate for such multifunctional drug design strategies.
The ethyl ester at the 2-position of the thiazole ring may also play a role in the compound's overall bioactivity. Ester groups can influence metabolic stability and pharmacokinetic properties. They can be hydrolyzed into carboxylic acids under certain conditions, potentially altering the compound's behavior within biological systems.
In conclusion, Ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate (CAS No. 361469-83-2) is a structurally complex molecule with multiple functional groups that contribute to its unique chemical and biological properties. Its potential applications in pharmaceutical research are vast, ranging from antimicrobial agents to more complex therapeutic interventions targeting neurological and inflammatory disorders. Further research is warranted to fully elucidate its pharmacological profile and explore its therapeutic potential.
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